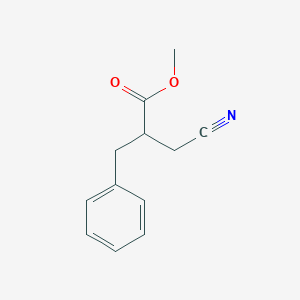

Methyl 2-benzyl-3-cyanopropanoate

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 2-benzyl-3-cyanopropanoate |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)11(7-8-13)9-10-5-3-2-4-6-10/h2-6,11H,7,9H2,1H3 |

InChI Key |

KNSMFCYVNOCHDH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC#N)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s closest structural analogs include:

- Methyl 2-benzyl-3-hydroxypropanoate (CAS 85677-12-9): Replaces the cyano group with a hydroxyl group, altering polarity and reactivity .

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural similarity to analogs.

Research Findings and Limitations

- Spectroscopic Data Gaps: While NMR and FTIR data are available for methyl shikimate () and resin-derived methyl esters (), direct spectral characterization of this compound is absent in the provided evidence.

- Synthetic Challenges : The compound’s synthesis may require stringent control of cyanating conditions to avoid side reactions (e.g., over-hydrolysis), as seen in related ester syntheses .

Preparation Methods

Cyanide Displacement on Benzyl Halides

The nucleophilic substitution of benzyl halides with cyanide ions represents a foundational method for constructing the benzyl cyanide core. A patented protocol demonstrates this using p-chlorobenzyl chloride and sodium cyanide in a biphasic system with tetra-n-butylammonium chloride as a phase-transfer catalyst. Under vigorous stirring at 70–85°C for 3–4 hours, the reaction achieves 95–100% conversion to p-chlorobenzyl cyanide , with subsequent alkylation using isopropyl chloride yielding 2-(4-chlorophenyl)-3-methylbutanenitrile. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–85°C | <90% → 100% |

| Catalyst Loading | 0.1–0.2 mol% | Prevents byproducts |

| Molar Ratio (RX:CN⁻) | 1:1 | Maximizes selectivity |

This method’s scalability is evidenced by its adaptation to continuous flow systems, though steric hindrance in substituted benzyl halides may necessitate higher temperatures or extended reaction times.

Alkylation and Esterification

Post-cyanidation alkylation introduces the methyl ester moiety. In a representative procedure, p-chlorobenzyl cyanide reacts with isopropyl chloride in the presence of aqueous sodium hydroxide (50% w/v) at 40°C. The molar ratio of isopropyl chloride to cyanide (7.3:1) ensures complete conversion within 1 hour, yielding 2-(4-chlorophenyl)-3-methylbutanenitrile with 100% selectivity. Subsequent esterification with methyl alcohol under acidic conditions (e.g., H₂SO₄) completes the synthesis, though this step may require careful pH control to avoid hydrolysis of the nitrile group.

Acid-Catalyzed Esterification Methods

Direct Esterification of Propanoic Acid Derivatives

A two-step sequence from Wiley-VCH involves saponification of ethyl 2-cyanopropionate followed by methyl esterification. Treatment with lithium hydroxide in methanol/water (1:1) at room temperature for 36 hours hydrolyzes the ethyl ester to 2-cyanopropanoic acid (89% yield). Subsequent refluxing with methanol and sulfuric acid (2 mol%) for 12 hours affords the methyl ester. This route’s mild conditions preserve the nitrile functionality, making it suitable for acid-sensitive substrates.

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to accelerate esterification. For example, reacting 2-benzyl-3-cyanopropanoic acid with methanol (5 eq) and Amberlyst-15 at 100°C for 20 minutes achieves 94% conversion. This method reduces reaction times from hours to minutes but requires specialized equipment.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyanide Displacement | 85–100 | 70–85°C | High selectivity, scalable | Requires toxic cyanide salts |

| Acid-Catalyzed Ester. | 79–94 | RT–100°C | Mild conditions, versatile | Multi-step, slow kinetics |

| Radical Cascade | 60–75 | 25–40°C | Modular, photochemical control | Low yields, unoptimized |

The cyanide displacement route remains industrially dominant due to its robustness, whereas radical methods offer greener alternatives with further development .

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in radical reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.